molecular formula C19H24N4O2S B11440550 1-(4-Methoxyphenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea

1-(4-Methoxyphenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea

Cat. No.: B11440550
M. Wt: 372.5 g/mol
InChI Key: XIUNAHPQPIJFQD-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA typically involves the following steps:

    Formation of the Intermediate: The reaction starts with the preparation of an intermediate compound, which involves the reaction of 4-methoxyphenyl isothiocyanate with 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.

    Cyclization: The intermediate undergoes cyclization to form the final thiourea compound. This step usually requires specific reaction conditions such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-3-[2-(DIMETHYLAMINO)ETHYL]THIOUREA: Similar structure but with a dimethylamino group instead of the morpholine ring.

    1-(4-METHOXYPHENYL)-3-[2-(PYRIDIN-2-YL)ETHYL]THIOUREA: Similar structure but with a pyridin-2-yl group instead of the pyridin-3-yl group.

Uniqueness

1-(4-METHOXYPHENYL)-3-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]THIOUREA is unique due to the presence of both the morpholine and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thioureas.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea

InChI

InChI=1S/C19H24N4O2S/c1-24-17-6-4-16(5-7-17)22-19(26)21-14-18(15-3-2-8-20-13-15)23-9-11-25-12-10-23/h2-8,13,18H,9-12,14H2,1H3,(H2,21,22,26)

InChI Key

XIUNAHPQPIJFQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC(C2=CN=CC=C2)N3CCOCC3

Origin of Product

United States

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